molecular formula C9H13NO B1296238 2-[(4-Methylphenyl)amino]ethanol CAS No. 2933-74-6

2-[(4-Methylphenyl)amino]ethanol

Cat. No. B1296238
CAS RN: 2933-74-6
M. Wt: 151.21 g/mol
InChI Key: YVJVQYNIANZFFM-UHFFFAOYSA-N
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Description

“2-[(4-Methylphenyl)amino]ethanol” is a chemical compound with the molecular formula C9H13NO . It is also known by other names such as Ethanol, 2-[(4-methylphenyl)amino]- , and 2-(4-methylanilino)ethanol . The average mass of this compound is 151.206 Da and its monoisotopic mass is 151.099716 Da .


Molecular Structure Analysis

The molecular structure of “2-[(4-Methylphenyl)amino]ethanol” consists of 9 carbon atoms, 13 hydrogen atoms, and 1 nitrogen atom . More detailed structural analysis would require specific spectroscopic data.

Scientific Research Applications

Receptor Differentiation

2-[(4-Methylphenyl)amino]ethanol, through structural modification, has been studied for its role in differentiating β-receptor populations into β-1 and β-2 types. This differentiation is crucial for understanding sympathomimetic activity in various organs such as the heart, adipose tissue, small intestine, uterus, diaphragm, bronchioles, and vascular bed (Lands, Ludueña & Buzzo, 1967).

Peptide Synthesis

Modifications of the methyl group in this compound have led to the development of alcohols used to introduce amino-protective groups in peptide synthesis. These groups are labile in alkaline media and provide a way to protect amino acids during synthesis (Verhart & Tesser, 2010).

Cardiovascular Drug Synthesis

The compound serves as a key intermediate in the synthesis of cardiovascular drugs. Using β-phenylethanol as a raw material, a high-purity form of 2-[(4-Methylphenyl)amino]ethanol can be synthesized, which is significant for the development of cardiovascular medications (Zhang Wei-xing, 2013).

Isoquinoline Syntheses

It has been utilized in the synthesis of isoquinolines, a class of compounds with various pharmaceutical applications. Through phenolic cyclization, various derivatives of isoquinolines can be synthesized (Kametani et al., 1970).

Anticancer Compound Synthesis

In cancer research, derivatives of 2-[(4-Methylphenyl)amino]ethanol have been synthesized and evaluated for their anticancer properties. This involves combinatorial synthesis and screening against various cancer cell lines, demonstrating its potential in oncology (Patravale et al., 2014).

Photocatalytic Degradation Studies

The compound has been studied in the context of photocatalytic degradation, particularly in the degradation of pharmaceutical agents. This involves using titanium dioxide as a photocatalyst under simulated solar irradiation, highlighting its role in environmental chemistry and pharmaceutical waste management (Sakkas et al., 2007).

Safety And Hazards

The safety data sheet for a similar compound, Ethanol, 2-[methyl(4-methylphenyl)amino]-, suggests that it may cause skin irritation and may be toxic to aquatic life with long-lasting effects . It’s recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes .

properties

IUPAC Name

2-(4-methylanilino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-8-2-4-9(5-3-8)10-6-7-11/h2-5,10-11H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVJVQYNIANZFFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30277384
Record name 2-p-Tolylamino-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30277384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Methylphenyl)amino]ethanol

CAS RN

2933-74-6
Record name 2-[(4-METHYLPHENYL)AMINO]ETHANOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2154
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-p-Tolylamino-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30277384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
AB Shivarkar, SP Gupte… - Industrial & engineering …, 2008 - ACS Publications
An efficient tandem route for selective synthesis of β-amino alcohols from anilines, dialkyl carbonate and ethylene glycol in the presence of recyclable Na−Y zeolite has been …
Number of citations: 9 pubs.acs.org
PJ Llabres-Campaner… - The Journal of …, 2018 - ACS Publications
The development of original strategies for the preparation of indole derivatives is a major goal in drug design. Herein, we report the first straight access to indoles from anilines and …
Number of citations: 32 pubs.acs.org
MC Pirrung, GM McGeehan - The Journal of Organic Chemistry, 1983 - ACS Publications
Two reactive intermediates, 1-carboxycyclo-propylnitrene and 1-carboxycyclopropylnitrenium, have been demonstrated as competent intermediates for the biosynthetic conversion of 1-…
Number of citations: 28 pubs.acs.org
WR Baker - The Journal of Organic Chemistry, 1983 - ACS Publications
The first example of an alkoxide-accelerated Smiles rearrangement is reported. The rearrangement of N-(2-hydroxyethyl)(aryloxy) acetamides in dimethylform-amide or tetrahydrofuran-…
Number of citations: 19 pubs.acs.org
PJ Llabrés Campaner - 2018 - roderic.uv.es
La presente tesis doctoral titulada “Aplicación de Metodologías Actuales a la Síntesis de Moléculas de Interés Farmacológico y Estructuras Moleculares Complejas basadas en …
Number of citations: 0 roderic.uv.es

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